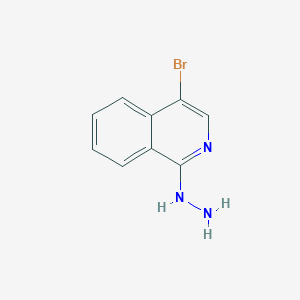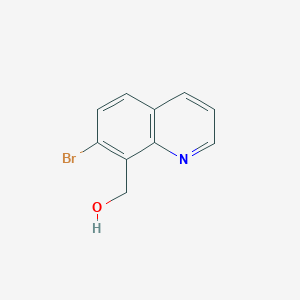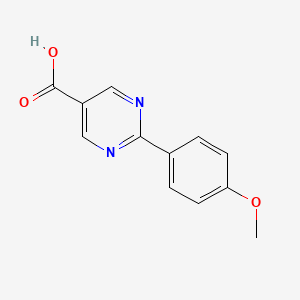
4-bromo-N-methylisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-amino-4-bromo-N-metilisoquinolina es un compuesto químico con la fórmula molecular C10H9BrN2 y un peso molecular de 237,1 g/mol . Es un derivado de la isoquinolina, un compuesto orgánico aromático heterocíclico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 1-amino-4-bromo-N-metilisoquinolina generalmente implica la bromación de derivados de isoquinolina. Un método común involucra el uso de azidas de bencilo 2-alquinilo, que experimentan una reacción electrocíclica catalizada por paladio para producir selectivamente 4-bromoisoquinolina . Las condiciones de reacción incluyen la presencia de PdBr2, CuBr2 y LiBr en acetonitrilo (MeCN). El paso de bromación introduce un átomo de bromo en el anillo de isoquinolina, lo que resulta en la formación de 4-bromoisoquinolina, que luego se puede metilar para producir 1-amino-4-bromo-N-metilisoquinolina.
Métodos de Producción Industrial
Los métodos de producción industrial para la 1-amino-4-bromo-N-metilisoquinolina pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reacciones catalizadas por paladio y procesos de bromación son comunes en entornos industriales debido a su eficiencia y selectividad. Las condiciones de reacción se optimizan para garantizar altos rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 1-amino-4-bromo-N-metilisoquinolina experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo en el compuesto puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de Oxidación y Reducción: El compuesto puede sufrir oxidación para formar N-óxidos o reducción para formar aminas.
Reacciones de Ciclización: El compuesto puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Los reactivos comunes incluyen hidruro de sodio (NaH) y haluros de alquilo.
Oxidación: Se utilizan reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean reactivos como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir diversas isoquinolinas sustituidas, mientras que la oxidación puede producir N-óxidos.
Aplicaciones Científicas De Investigación
La 1-amino-4-bromo-N-metilisoquinolina tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se utiliza como bloque de construcción en la síntesis de posibles agentes terapéuticos, particularmente aquellos que se dirigen a trastornos neurológicos y cánceres.
Síntesis Orgánica: Sirve como intermedio en la síntesis de compuestos heterocíclicos más complejos.
Estudios Biológicos: El compuesto se utiliza en estudios que investigan la actividad biológica de los derivados de isoquinolina, incluidas sus interacciones con enzimas y receptores.
Ciencia de Materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 1-amino-4-bromo-N-metilisoquinolina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que los derivados de isoquinolina interactúan con varias enzimas y receptores, modulando su actividad. El compuesto puede ejercer sus efectos uniéndose a estos objetivos y alterando su función, lo que lleva a cambios en los procesos celulares como la transducción de señales, la expresión génica y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos Similares
4-Bromoisoquinolina: Similar en estructura pero carece del grupo N-metil.
N-Metilisoquinolina: Similar pero carece del átomo de bromo.
Isoquinolina: El compuesto madre sin ninguna sustitución.
Singularidad
La 1-amino-4-bromo-N-metilisoquinolina es única debido a la presencia tanto del átomo de bromo como del grupo N-metil. Esta combinación de sustituyentes confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones. El átomo de bromo mejora la reactividad del compuesto en reacciones de sustitución, mientras que el grupo N-metil puede influir en su interacción con objetivos biológicos .
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
4-bromo-N-methylisoquinolin-1-amine |
InChI |
InChI=1S/C10H9BrN2/c1-12-10-8-5-3-2-4-7(8)9(11)6-13-10/h2-6H,1H3,(H,12,13) |
Clave InChI |
ZYZXWOCELOGOQH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=C(C2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11875107.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)










